molecular formula C23H17FN4OS2 B4374838 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE

Cat. No.: B4374838
M. Wt: 448.5 g/mol
InChI Key: DXRXXSCDZSCKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorophenyl group, and a furan ring

Preparation Methods

The synthesis of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE involves multiple steps, including the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the construction of the furan ring. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents such as hydrogen or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-((2,5-DIMETHYL-PHENYLAMINO)-METHYL)-HEXAHYDRO-ISOINDOLE-1,3-DIONE
  • 2,5-DIMETHYL-2,3-DIHYDRO-4H-PYRAN-2-METHANOL

These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-2-sulfanylideneethyl]sulfanyl-6-(4-fluorophenyl)-4-(furan-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4OS2/c1-14-10-15(2)28(27-14)22(30)13-31-23-19(12-25)18(21-4-3-9-29-21)11-20(26-23)16-5-7-17(24)8-6-16/h3-11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRXXSCDZSCKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=CO4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE

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